Bienvenue dans la boutique en ligne BenchChem!

N-Ethoxycarbonyl-ciprofloxacin-d8

Isotope dilution mass spectrometry Internal standard Stable isotope labeling

N-Ethoxycarbonyl-ciprofloxacin-d8 (CAS 93594-29-7, deuterated form) is a stable isotope-labeled analog of N-ethoxycarbonyl-ciprofloxacin, a known impurity of the fluoroquinolone antibiotic ciprofloxacin. The compound bears an ethoxycarbonyl moiety on the piperazine ring of the ciprofloxacin scaffold and incorporates eight deuterium atoms (d8), yielding a molecular formula of C₂₀H₁₄D₈FN₃O₅ and a molecular weight of 411.45 Da.

Molecular Formula C₂₀H₁₄D₈FN₃O₅
Molecular Weight 411.45
Cat. No. B1154795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethoxycarbonyl-ciprofloxacin-d8
Synonyms7-[4-(Ethoxycarbonyl)-1-piperazinyl]-1-cyclopropyl-6-fluoro-3-carboxy-1,4-dihydro-4-oxoquinoline-d8;  1-Cyclopropyl-7-[4-(ethoxycarbonyl)-1-piperazinyl]-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid-d8; 
Molecular FormulaC₂₀H₁₄D₈FN₃O₅
Molecular Weight411.45
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethoxycarbonyl-ciprofloxacin-d8: Deuterated Ciprofloxacin Impurity Reference Standard for LC-MS/MS Quantification


N-Ethoxycarbonyl-ciprofloxacin-d8 (CAS 93594-29-7, deuterated form) is a stable isotope-labeled analog of N-ethoxycarbonyl-ciprofloxacin, a known impurity of the fluoroquinolone antibiotic ciprofloxacin [1]. The compound bears an ethoxycarbonyl moiety on the piperazine ring of the ciprofloxacin scaffold and incorporates eight deuterium atoms (d8), yielding a molecular formula of C₂₀H₁₄D₈FN₃O₅ and a molecular weight of 411.45 Da . It is produced under ISO 17034 certified reference material quality systems and is intended exclusively as an internal standard for the quantification of N-ethoxycarbonyl-ciprofloxacin impurity in pharmaceutical formulations via LC-MS/MS, supporting Abbreviated New Drug Application (ANDA) and New Drug Application (NDA) regulatory filings [2][3].

Why N-Ethoxycarbonyl-ciprofloxacin-d8 Cannot Be Replaced by Ciprofloxacin-d8 or Other Generic Deuterated Standards in Impurity Profiling


Substituting N-Ethoxycarbonyl-ciprofloxacin-d8 with unlabeled N-ethoxycarbonyl-ciprofloxacin, or with deuterated ciprofloxacin (ciprofloxacin-d8) intended for API quantification, introduces systematic quantitative bias in impurity profiling workflows. Unlabeled analogs lack the mass shift necessary for independent MS channel detection and co-elute identically, making ion signal differentiation impossible [1]. Using ciprofloxacin-d8 as a surrogate internal standard fails to correct for the distinct extraction recovery, ionization efficiency, and chromatographic behavior of the ethoxycarbonyl-substituted impurity, as differences in logP, pKa, and protein binding between the impurity and the parent drug alter matrix effect susceptibility . Furthermore, deuterium-labeled compounds exhibit slightly different LC retention times compared to their native counterparts (ΔtR ≈ 0.01–0.07 min), reducing the fidelity of matrix effect compensation when deuterated standards are not precisely matched to the target analyte structure [2]. Regulatory guidance for ANDA impurity profiling mandates analyte-specific internal standardization to meet accuracy, precision, and linearity acceptance criteria.

N-Ethoxycarbonyl-ciprofloxacin-d8: Quantitative Differentiation Evidence Against Closest Comparators


Mass Shift of +8.05 Da vs. Unlabeled N-Ethoxycarbonyl-ciprofloxacin Enables Isotope Dilution MS

N-Ethoxycarbonyl-ciprofloxacin-d8 incorporates eight deuterium atoms, increasing its molecular weight from 403.40 Da (unlabeled N-ethoxycarbonyl-ciprofloxacin) to 411.45 Da, a net mass shift of +8.05 Da [1]. This mass increment is sufficient to completely resolve the internal standard signal from the analyte in the MS1 domain, with no isotopic peak overlap between the d8-labeled standard and the unlabeled impurity at natural abundance [2]. By contrast, unlabeled N-ethoxycarbonyl-ciprofloxacin cannot serve as an internal standard because it is chromatographically and spectrometrically indistinguishable from the target analyte, violating the fundamental requirement of isotope dilution quantitation that the internal standard possess a distinct m/z signature while maintaining near-identical chemical behavior.

Isotope dilution mass spectrometry Internal standard Stable isotope labeling

Deuterium-Induced Retention Time Shift (ΔtR) and Its Implication for Matrix Effect Compensation

Deuterium-labeled internal standards consistently exhibit slightly shorter reversed-phase LC retention times than their non-deuterated native analogs due to the deuterium isotope effect on hydrophobicity [1]. Lee et al. (2013) demonstrated that for fluoroquinolones including ciprofloxacin, deuterium-labeled internal standards elute 0.01–0.07 min earlier than their native counterparts, and this retention time mismatch causes incomplete compensation of ion suppression or enhancement from co-eluting matrix interferences, introducing bias in isotope ratio measurements [1]. For N-Ethoxycarbonyl-ciprofloxacin-d8, users should anticipate a comparable ΔtR relative to unlabeled N-ethoxycarbonyl-ciprofloxacin under typical C18 reversed-phase conditions, and chromatographic methods must be optimized to minimize this differential matrix effect. 13C/15N-labeled internal standards like ciprofloxacin-13C3,15N (MW 371.77 Da, purity >99%) exhibit negligible retention time shift and therefore provide superior matrix effect correction ; however, 13C/15N-labeled N-ethoxycarbonyl-ciprofloxacin is not commercially available, making the d8-labeled analog the only practical isotope dilution option for this specific impurity.

LC-MS/MS Retention time Deuterium isotope effect Matrix effect

ISO 17034 Certification and Regulatory Documentation Package vs. Non-Certified Impurity Standards

N-Ethoxycarbonyl-ciprofloxacin-d8, when sourced from ISO 17034 accredited manufacturers, is supplied with a comprehensive certificate of analysis that includes HPLC purity (>95%), structural confirmation by NMR and mass spectrometry, water content, residue on ignition, and homogeneity and stability data [1]. This documentation package directly supports ANDA and NDA impurity method validation requirements as stipulated by FDA and EMA guidelines. In contrast, generic, non-certified deuterated standards or research-grade ciprofloxacin-d8 typically provide only a basic purity statement (e.g., '≥99% deuterated forms') without impurity-specific characterization data, placing the burden of full characterization on the end-user laboratory .

Reference material ISO 17034 ANDA Regulatory compliance

Application-Specific Analyte Matching: Impurity Profiling Accuracy vs. Surrogate Internal Standard Approach

Regulatory impurity methods for ciprofloxacin require quantification of individual specified impurities (e.g., N-ethoxycarbonyl-ciprofloxacin, Impurity 7) at levels typically ≤0.15% relative to the API [1]. Using ciprofloxacin-d8 as a surrogate internal standard for quantifying the N-ethoxycarbonyl impurity introduces systematic error because the ethoxycarbonyl group alters the analyte's logP (2.46 vs. 0.28 for ciprofloxacin), pKa (6.44 vs. 6.09/8.74 for ciprofloxacin), and protein binding affinity, all of which affect extraction recovery and ionization efficiency . Validated LC-MS/MS methods for ciprofloxacin using deuterated internal standards achieve accuracy of 92.5–105.0% and precision (RSD) of ≤7.6% [2]; these performance benchmarks can only be met for impurity quantification when the internal standard is structurally identical to the target impurity, as provided by N-Ethoxycarbonyl-ciprofloxacin-d8.

Impurity profiling Method validation Surrogate internal standard AMV

Melting Point and Storage Condition Differentiation: Handling Requirements vs. Non-Deuterated Analog

N-Ethoxycarbonyl-ciprofloxacin-d8 has a melting point of 161–163°C, density of 1.462 ± 0.06 g/cm³ (predicted), and pKa of 6.44 ± 0.41 (predicted) . The compound requires long-term storage at 2–8°C (refrigerated) with a documented shelf life of 3 years under ISO 17034 stability monitoring [1]. In contrast, unlabeled N-ethoxycarbonyl-ciprofloxacin shares the same melting point and structural properties but cannot be used as an internal standard due to the absence of the deuterium mass tag. The deuterated compound must be protected from moisture and incompatible substances, and should be kept in tightly closed containers under cool, dry, well-ventilated conditions .

Melting point Storage stability Reference standard handling

Optimal Procurement Use Cases for N-Ethoxycarbonyl-ciprofloxacin-d8 Based on Quantitative Evidence


ANDA Impurity Method Validation for Ciprofloxacin Drug Substance

In ANDA submissions, sponsors must demonstrate that the analytical method can accurately quantify the N-ethoxycarbonyl impurity at the ICH Q3A reporting threshold (typically ≤0.05%). N-Ethoxycarbonyl-ciprofloxacin-d8 serves as the internal standard in a validated LC-MS/MS method, leveraging its +8.05 Da mass shift for unequivocal signal discrimination . The ISO 17034 Certificate of Analysis directly satisfies the FDA requirement for reference standard characterization, eliminating the need for in-house qualification [1].

Stability-Indicating Method for Forced Degradation Studies

During forced degradation studies of ciprofloxacin formulations, the N-ethoxycarbonyl impurity may form via esterification side reactions. N-Ethoxycarbonyl-ciprofloxacin-d8 enables accurate tracking of this degradation pathway in the presence of complex degradation matrices. Users must account for the deuterium-associated retention time shift (ΔtR ≈ 0.01–0.07 min) by optimizing LC gradient conditions to ensure the internal standard co-elutes as closely as possible with the analyte to minimize differential matrix effects [2].

Quality Control Batch Release Testing in GMP Laboratories

GMP quality control laboratories performing batch release testing of ciprofloxacin API require impurity reference standards with full traceability to pharmacopeial standards (USP or EP). N-Ethoxycarbonyl-ciprofloxacin-d8 sourced from ISO 17034 accredited suppliers provides the necessary documentation chain and meets the 3-year shelf life requirement, with storage at 2–8°C ensuring stability between procurement and use [1]. The compound's 25 mg standard pack size is optimized for preparation of stock and working solutions across multiple analytical runs .

N-Nitrosamine Impurity Cross-Validation Studies

With increasing regulatory focus on nitrosamine impurities in fluoroquinolone antibiotics, laboratories conducting N-nitroso ciprofloxacin quantification may require N-Ethoxycarbonyl-ciprofloxacin-d8 as a process-related impurity standard for method cross-validation. The deuterated ethoxycarbonyl impurity serves as a structurally distinct internal standard that does not interfere with nitrosamine-specific MRM transitions, enabling simultaneous quantification of multiple impurity classes in a single LC-MS/MS run [3].

Quote Request

Request a Quote for N-Ethoxycarbonyl-ciprofloxacin-d8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.